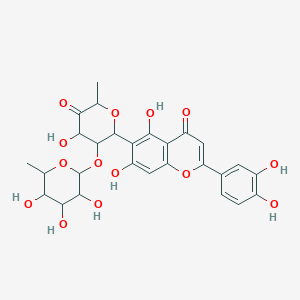

Maysin

描述

(6R)-2,6-anhydro-1-deoxy-5-O-(6-deoxy-alpha-D-mannopyranosyl)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-xylo-hex-3-ulose is a natural product found in Zea mays and Petrorhagia dubia with data available.

See also: Corn silk (part of).

Structure

3D Structure

属性

CAS 编号 |

70255-49-1 |

|---|---|

分子式 |

C27H28O14 |

分子量 |

576.5 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1 |

InChI 键 |

GKLSYIMLZDYQBJ-CGOKOBCESA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |

外观 |

Solid powder |

熔点 |

225°C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Maysin |

产品来源 |

United States |

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Maysin Against the Corn Earworm (Helicoverpa zea)

Abstract

The corn earworm, Helicoverpa zea, represents a significant and persistent threat to maize (Zea mays) cultivation, inflicting substantial economic losses annually. The intricate coevolution of this host-pest relationship has led to the development of sophisticated plant defense mechanisms. Among these, the accumulation of the C-glycosyl flavone maysin in maize silks stands out as a potent and well-characterized defense against earworm larvae. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanism of action of maysin, intended for researchers, scientists, and professionals in drug development and crop protection. We will delve into the biochemical interactions within the insect midgut, the consequential physiological and developmental disruptions, and the genetic underpinnings of maysin biosynthesis in maize. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study of this plant-insect interaction, empowering researchers to further unravel and leverage this natural defense system.

Introduction: The Corn Earworm Challenge and a Natural Solution

Helicoverpa zea is a highly polyphagous insect pest, with its larval stage causing the most significant damage to a wide range of agricultural crops. In maize, the primary mode of infestation begins with the oviposition of eggs on the silks. Upon hatching, the neonate larvae feed on the silks as they migrate towards the developing kernels, causing direct yield loss and creating entry points for secondary fungal infections.[1] The economic impact of the corn earworm necessitates robust and sustainable control strategies.

Over-reliance on synthetic insecticides has raised environmental and resistance concerns, spurring interest in host plant resistance. Maize has evolved a variety of defense strategies, including the production of secondary metabolites that deter or intoxicate herbivores.[2] Maysin, a C-glycosyl flavone, is a key antibiotic compound found in the silks of resistant maize genotypes that effectively inhibits the growth and development of corn earworm larvae.[3] Understanding the precise mechanism of action of maysin is paramount for its effective deployment in breeding programs and for the potential development of novel, bio-inspired insecticides.

The Molecular Battlefield: Maysin's Mechanism of Action in the Larval Midgut

The primary theater of action for maysin is the midgut of the H. zea larva. Ingested with the silk, maysin unleashes a multi-pronged attack on the insect's digestive physiology and overall homeostasis. The proposed mechanisms can be broadly categorized into antinutritive effects and the induction of oxidative stress.

Antinutritive Effects: Starvation by Molecular Sequestration

One of the primary and most well-documented effects of maysin is its ability to act as an antinutritive agent.[4] This is achieved through the binding of maysin to essential dietary components, particularly amino acids, rendering them unavailable for absorption and utilization by the insect.[1] This molecular sequestration effectively leads to a state of starvation, even when the larva is actively feeding.

The precise biochemical nature of this interaction is thought to involve the formation of hydrogen bonds and other non-covalent interactions between the hydroxyl groups of the maysin molecule and the functional groups of amino acids. This binding is particularly significant for essential amino acids that the insect cannot synthesize de novo. The depletion of these critical building blocks of proteins severely hampers larval growth and development.

Induction of Oxidative Stress: A Pro-oxidant Assault

Beyond its antinutritive properties, emerging evidence suggests that flavonoids, including maysin, can act as pro-oxidants within the insect midgut.[5] The alkaline environment of the lepidopteran midgut is conducive to the autoxidation of flavonoids, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.

This surge in ROS overwhelms the insect's endogenous antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase (CAT).[6] The resulting oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, in particular, can compromise the integrity of the midgut epithelial cell membranes, leading to impaired nutrient absorption and increased susceptibility to pathogens.

Physiological Consequences for the Corn Earworm

The biochemical onslaught initiated by maysin manifests in a cascade of detrimental physiological effects on H. zea larvae. These consequences are readily observable and quantifiable, serving as key endpoints in bioassays.

-

Growth Inhibition: The most prominent effect of maysin ingestion is a significant reduction in larval growth rate and overall body weight.[7] This is a direct consequence of the combined effects of nutrient deprivation and cellular damage.

-

Delayed Development: Larvae feeding on maysin-rich diets exhibit prolonged developmental times, often failing to reach pupation.[8] This developmental arrest is a critical factor in reducing the pest population in the field.

-

Increased Mortality: At sufficiently high concentrations, maysin is lethal to corn earworm larvae.[9] Mortality can result from starvation, severe midgut damage, or a combination of physiological stressors.

| Physiological Effect | Underlying Mechanism(s) | Key References |

| Growth Inhibition | Antinutrition (amino acid binding), Oxidative stress | [1][7] |

| Delayed Development | Nutrient deficiency, Cellular damage | [8] |

| Increased Mortality | Starvation, Midgut epithelial damage | [9] |

The Genetic Blueprint: Biosynthesis of Maysin in Maize

The production of maysin in maize silks is a genetically controlled trait, governed by a number of quantitative trait loci (QTLs).[3] The most significant of these is the pericarp color1 (p1) gene, which encodes an R2R3-MYB transcription factor.[4] The p1 gene acts as a key regulator of the flavonoid biosynthetic pathway, activating the expression of structural genes responsible for the synthesis of maysin and related compounds.

The biosynthetic pathway itself is a branch of the broader phenylpropanoid pathway. It involves a series of enzymatic steps that convert phenylalanine into the flavone backbone, which is then glycosylated to form maysin.

Caption: Simplified maysin biosynthetic pathway in maize, highlighting key enzymes and the regulatory role of the p1 gene.

Experimental Protocols for the Investigation of Maysin's Mechanism of Action

To facilitate further research in this area, we provide the following detailed, step-by-step protocols for key experiments.

Corn Earworm Growth Inhibition Bioassay

This protocol details a diet-incorporation bioassay to assess the impact of maysin-containing extracts on the growth and survival of H. zea larvae.

Workflow Diagram:

Caption: Workflow for the corn earworm growth inhibition bioassay.

Methodology:

-

Preparation of Maysin Extract:

-

Collect fresh maize silks from a high-maysin line and a null-maysin control line.

-

Lyophilize the silks to dryness and grind into a fine powder.

-

Extract the powder with 80% methanol at a ratio of 1:10 (w/v) for 24 hours at 4°C with constant agitation.

-

Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.

-

Concentrate the supernatant under vacuum to remove the methanol, then lyophilize the aqueous fraction to obtain a dry powder.

-

-

Diet Incorporation:

-

Prepare a standard artificial diet for H. zea.

-

While the diet is still liquid and has cooled to approximately 50°C, incorporate the lyophilized maysin extract at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/v).

-

Prepare a control diet with an equivalent amount of extract from the null-maysin line.

-

-

Bioassay Procedure:

-

Dispense 1.5 mL of the diet into each well of a 24-well bioassay plate.

-

Allow the diet to solidify.

-

Place one neonate H. zea larva (previously starved for 4-6 hours) into each well.

-

Seal the plates with a breathable membrane.

-

Incubate the plates at 27 ± 1°C with a 14:10 (L:D) photoperiod.

-

Record larval weight and mortality every 48 hours for 10-12 days.

-

Quantification of Maysin in Maize Silks by HPLC-UV

This protocol provides a robust method for the quantification of maysin content in maize silk tissue.

Methodology:

-

Sample Preparation:

-

Collect and lyophilize maize silks as described in section 5.1.1.

-

Accurately weigh approximately 100 mg of ground silk tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Extract for 2 hours at room temperature with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 15% B

-

5-25 min: 15-40% B

-

25-30 min: 40-100% B

-

30-35 min: 100% B

-

35-40 min: 100-15% B

-

40-45 min: 15% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 350 nm.

-

Quantification: Prepare a standard curve using a purified maysin standard.

-

Analysis of Hemolymph Amino Acids

This protocol describes the collection of hemolymph from H. zea larvae and the subsequent analysis of free amino acid content.

Methodology:

-

Hemolymph Collection:

-

Anesthetize fourth-instar larvae by chilling on ice for 10-15 minutes.

-

Clean the surface of the larva with 70% ethanol.

-

Using a fine-tipped needle, carefully puncture a proleg.

-

Gently squeeze the larva to exude a droplet of hemolymph.

-

Collect the hemolymph (typically 5-10 µL) into a chilled microcapillary tube containing a small amount of phenylthiourea to prevent melanization.[10]

-

Immediately transfer the hemolymph to a microcentrifuge tube on ice.

-

-

Sample Preparation for Amino Acid Analysis:

-

Add 100 µL of ice-cold 10% trichloroacetic acid to the hemolymph to precipitate proteins.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube for derivatization and analysis.

-

-

Amino Acid Analysis:

-

Amino acid analysis can be performed using pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) followed by separation and detection using reverse-phase HPLC with fluorescence detection.[4] Alternatively, capillary electrophoresis with laser-induced fluorescence detection can be employed for high-sensitivity analysis of small sample volumes.[11][12]

-

Assessment of Oxidative Stress

These protocols outline methods for measuring the activity of key antioxidant enzymes and the extent of lipid peroxidation in larval tissues.

Methodology:

-

Tissue Homogenization:

-

Dissect the midguts from fourth-instar larvae in ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for enzyme and lipid peroxidation assays.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Catalase (CAT) Activity Assay:

-

CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.[9]

-

-

Lipid Peroxidation (TBARS) Assay:

-

Lipid peroxidation is assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).[15][16] The sample is reacted with thiobarbituric acid at high temperature and acidic pH, and the resulting pink chromogen is measured spectrophotometrically at 532 nm.[17]

-

Conclusion and Future Directions

The mechanism of action of maysin against the corn earworm is a compelling example of a sophisticated plant defense strategy. The dual action of antinutrition and pro-oxidant activity creates a formidable barrier to herbivory. A thorough understanding of this mechanism, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of insect-resistant maize varieties.

Future research should focus on several key areas:

-

Identification of specific maysin-binding proteins in the insect midgut: This would provide a more detailed understanding of the antinutritive mechanism.

-

Transcriptomic and proteomic analysis of the corn earworm midgut in response to maysin: This will reveal the full spectrum of physiological responses and potential detoxification mechanisms.

-

Synergistic effects of maysin with other plant defense compounds: Investigating these interactions could lead to the development of even more potent resistance strategies.

By continuing to unravel the intricacies of the maysin-corn earworm interaction, we can pave the way for more sustainable and effective pest management in one of the world's most important crops.

References

-

A microplate adaptation of the thiobarbituric acid reactive substances assay to determine lipid peroxidation fluorometrically. Redalyc. Available at: [Link]

- A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. (1986). Biochemical Journal, 235(1), 209–214.

- Byrne, P. F., McMullen, M. D., Snook, M. E., Musket, T. A., Theuri, J. M., Widstrom, N. W., Wiseman, B. R., & Coe, E. H. (1996). Quantitative trait loci and metabolic pathways: genetic control of the concentration of maysin, a corn earworm resistance factor, in maize silks. Proceedings of the National Academy of Sciences, 93(17), 8820–8825.

-

Cell Biolabs, Inc. TBARS (Lipid Peroxidation) Assay. Available at: [Link]

- Dizdaroglu, M. (2015). Lipid Peroxidation (TBARS) in Biological Samples. Springer Protocols Handbooks, 1-10.

- Domínguez, R., Pateiro, M., Gagaoua, M., Rosenvold, K., & Lorenzo, J. M. (2019). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 8(12), 643.

- Gáspár, A., & Kálmán, F. (2009). Hemolymph Amino Acid Analysis of Individual Drosophila Larvae. Analytical chemistry, 81(4), 1514–1519.

- War, A. R., Paul, S., Ahmad, M., Buhroo, A. A., Hussain, B., Ignacimuthu, S., & Sharma, H. C. (2012). Mechanisms of plant defense against insect herbivores. Plant signaling & behavior, 7(10), 1306–1320.

- Gáspár, A., & Kálmán, F. (2008). Hemolymph amino acid analysis of individual Drosophila larvae. Analytical chemistry, 80(15), 6066–6072.

-

Suszkiw, J. (2000). Maysin Corn on Tap To Sour Pest's Appetite? USDA Agricultural Research Service. Available at: [Link]

- Giera, M., & Lingeman, H. (2012). Lipid Peroxidation (TBARS) in Biological Samples. Methods in molecular biology (Clifton, N.J.), 928, 1-10.

- Kuthan, H., Haussmann, H. J., & Werringloer, J. (1986). A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. Biochemical Journal, 237(1), 175–180.

- Kuthan, H., Haussmann, H. J., & Werringloer, J. (1986). A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions.

- Moore, V. M., & Tracy, W. F. (2020). Combining Ability of Husk Extension, Maysin Content, and Corn Earworm Resistance in Sweet Corn. Journal of the American Society for Horticultural Science, 145(6), 394-403.

- Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue.

- Widstrom, N. W., Snook, M. E., & Glover, D. V. (1994). Inheritance of Maysin Content in Silks of Maize Inbreds Resistant to the Corn Earworm. Crop Science, 34(2), 357-361.

- Park, J. H., Kim, J. E., Park, Y., & Kim, Y. (2019). Development of a new method for collecting hemolymph and measuring phenoloxidase activity in Tribolium castaneum. BMC research notes, 12(1), 12.

- Mori, H., & Yamao, F. (1999). Method for collecting hemolymph of insects. U.S. Patent No. 5,866,317. Washington, DC: U.S.

- Widstrom, N. W., & Snook, M. E. (2001). Recurrent selection for maysin, a compound in maize silks, antibiotic to earworm. Crop Science, 41(4), 1033–1037.

- Guo, J., Wang, X., Li, X., & Chen, Z. (2004). Flavonoid branch of the phenylpropanoid pathway leading to maysin synthesis in corn. Plant Science, 166(4), 1065-1073.

- Ferrazzano, G. F., Amato, I., Ingenito, A., De Natale, A., & Pollio, A. (2011).

- Hubert, J., Nuzillard, J. M., & Renault, J. H. (2017). Characterization of Corn Silk Extract Using HPLC/HRMS/MS Analyses and Bioinformatic Data Processing. Molecules (Basel, Switzerland), 22(10), 1667.

- Mohammadhosseini, M., Sarker, S. D., & Akbarzadeh, A. (2017). Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity. Pharmaceutical and Biomedical Research, 3(2), 23-30.

- Tillinghast, E. K., & Townley, M. A. (2008). Comparison of hemolymph collection and analysis procedures used in different studies. Journal of Arachnology, 36(2), 438-441.

- Simirgiotis, M. J., Quispe, C., Bórquez, J., & Areche, C. (2016). Chemical Fingerprint Analysis of Zea mays L. (Corn Silk) Flavonoids in Commercial Extracts using HPTLC. Journal of the Chilean Chemical Society, 61(1), 2841-2844.

- Šerá, B., & Tůmová, L. (2022). Comparative Analysis of Polyphenolic Acids from Various Zea mays Parts in Ultrasound-Assisted Extraction. Molecules (Basel, Switzerland), 27(19), 6523.

- Uarrota, V. G., Maraschin, M., de Bairros, Â. D. F. M., & Pedreschi, R. (2014). HPLC analysis of the carotenoid extract of maize grains from trial 1 (anchieta county-f0 progeny).

- Ma, D., Li, F., Liu, Y., Li, F., & Wang, Y. (2021). Schematic diagram of the flavonoid biosynthetic pathway leading to anthocyanins and expression profiles of anthocyanin biosynthetic endogenous genes in transgenic tobacco petals.

- Zhang, Y., Wang, Y., & Li, H. (2022). Construction of the flavonoid biosynthetic pathway involves the following steps.

- Zhang, Y., Wang, Y., & Li, H. (2024). Exploring the Flavonoid Biosynthesis Pathway of Two Ecotypes of Leymus chinensis Using Transcriptomic and Metabolomic Analysis. International journal of molecular sciences, 25(16), 8963.

- Boccuto, L., & Chen, C. F. (2013). Scheme of the Flavonoid Biosynthesis Pathway.

- Britt, K. E., & Kuhar, T. P. (2020). Laboratory Bioassays of Biological/Organic Insecticides to Control Corn Earworm on Hemp in Virginia, 2019. Arthropod Management Tests, 45(1), tsaa046.

- Whitworth, J., Schwarting, H., & Ewing, J. R. (n.d.). Corn Earworm Bioassay.

- Dhillon, M. K., & Sharma, H. C. (2016). A common HPLC-PDA method for amino acid analysis in insects and plants. Journal of insect science (Online), 16(1), 10.

- Widstrom, N. W., McMillian, W. W., & Wiseman, B. R. (1992). A feeding assay system for evaluating the insecticidal effect of phytochemicals on Helicoverpa armigera. Journal of economic entomology, 85(4), 1483–1487.

- Widstrom, N. W., & Snook, M. E. (1991). Maize-silk maysin data: comparison of interpretations of quantifications by spectrophotometry and HPLC. Journal of agricultural and food chemistry, 39(6), 1099–1102.

- Felton, G. W., & Summers, C. B. (1995). Antioxidant role of dietary vitamins in the cabbage looper, Trichoplusia ni.

- Johnson, K. S., & Felton, G. W. (2001). Plant phenolics as dietary antioxidants for insects: a test of the pro-oxidant theory. Journal of chemical ecology, 27(12), 2579–2595.

Sources

- 1. lornajane.net [lornajane.net]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. | Semantic Scholar [semanticscholar.org]

- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5866317A - Method for collecting hemolymph of insects - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. redalyc.org [redalyc.org]

- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 17. ethosbiosciences.com [ethosbiosciences.com]

An In-Depth Technical Guide to Maysin: Chemical Structure, Properties, and Biological Activities

Introduction: Maysin, a Flavonoid of Growing Significance

Maysin is a naturally occurring C-glycosyl flavone found predominantly in the silks of maize (Zea mays L.)[1]. Historically recognized for its role in conferring natural resistance to the corn earworm (Helicoverpa zea), maysin is emerging as a molecule of significant interest to the pharmaceutical and nutraceutical industries[1]. Its diverse biological activities, including antioxidant, anti-cancer, neuroprotective, and immunomodulatory properties, have positioned it as a promising lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of maysin, along with detailed experimental protocols for its extraction, purification, and quantification.

Chemical Structure and Physicochemical Properties

Maysin, with the chemical formula C₂₇H₂₈O₁₄, is structurally defined as 2′′-O-α-L-rhamnosyl-6-C-(6-deoxy-xylo-hexos-4-ulosyl)-luteolin. It is a flavone C-glycoside, meaning a sugar moiety is attached to the flavonoid backbone via a carbon-carbon bond, a feature that contributes to its stability. The aglycone portion of maysin is luteolin, a common flavonoid with known antioxidant properties. The sugar component is a disaccharide composed of a rhamnose unit ether-linked to a modified fucose (keto-fucose) residue.

The presence of numerous hydroxyl groups in its structure suggests its potential for hydrogen bonding, influencing its solubility and interaction with biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₈O₁₄ | [2] |

| Molecular Weight | 576.5 g/mol | [2] |

| Melting Point | Approx. 225 °C (with decomposition) | [3] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | [4][5] |

| UV-Vis λmax | ~270 nm, ~350 nm (in methanol) | [6] |

| Appearance | Yellowish solid | [5] |

Table 1: Physicochemical Properties of Maysin

Biosynthesis of Maysin in Maize

The biosynthesis of maysin is a branch of the well-characterized flavonoid pathway. The process is initiated from the general phenylpropanoid pathway, leading to the formation of the flavanone naringenin. A series of enzymatic reactions, including hydroxylation and glycosylation, ultimately yield maysin. Key genes and enzymes involved in this pathway have been identified, including those encoded by the p1 locus, which regulates several structural genes in the pathway. The final steps involve the C-glycosylation of luteolin to form isoorientin, followed by rhamnosylation and subsequent modification of the sugar moiety to produce maysin. The "salmon silks" phenotype in some maize varieties, which lack maysin, has been instrumental in elucidating the genetic control of this pathway.

Biological Activities and Potential Therapeutic Applications

Insecticidal Activity

The primary and most well-documented biological role of maysin is its insecticidal activity against the corn earworm. Maysin acts as an antifeedant and growth inhibitor. When ingested by the larvae, it is thought to interfere with essential metabolic processes, leading to reduced growth, delayed development, and increased mortality. This natural defense mechanism has been a key focus for developing insect-resistant maize varieties through conventional breeding and genetic engineering.

Antioxidant Properties

Maysin exhibits significant antioxidant activity, attributed to the phenolic hydroxyl groups in its luteolin backbone. It can effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation[7]. However, studies have shown that its antioxidant capacity is somewhat lower than its aglycone, luteolin, suggesting that the glycosidic moieties may influence its radical-scavenging ability[1][7]. The antioxidant properties of maysin contribute to its potential applications in preventing and treating diseases associated with oxidative stress.

Anti-Cancer Activity

Emerging research has highlighted the potential of maysin as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines[3][8]. The underlying mechanisms involve the modulation of key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[9]. By inhibiting these pro-survival pathways, maysin can sensitize cancer cells to apoptotic stimuli.

Neuroprotective and Immunomodulatory Effects

Preliminary studies suggest that maysin possesses neuroprotective properties, potentially by mitigating oxidative stress-induced neuronal cell death. Furthermore, it has demonstrated immunomodulatory effects by influencing the activity of immune cells such as macrophages. These findings open up new avenues for investigating maysin's therapeutic potential in neurodegenerative diseases and inflammatory conditions.

Experimental Protocols

Extraction and Purification of Maysin from Corn Silk

This protocol describes a robust method for the extraction and purification of maysin from dried corn silk, adapted from established procedures[7][10].

Materials:

-

Dried corn silk, finely ground

-

Methanol (reagent grade)

-

Ethanol (70%, v/v)

-

Silica gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filter paper

Step-by-Step Methodology:

-

Extraction: a. Weigh 100 g of finely ground, dried corn silk and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 70% ethanol to the flask. c. Reflux the mixture at 70-80°C for 4-6 hours with constant stirring[7]. d. Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the solid residue. e. Repeat the extraction process on the residue with another 1 L of 70% ethanol to maximize the yield. f. Combine the filtrates from both extractions.

-

Concentration: a. Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. b. Continue the evaporation until a viscous, dark syrup is obtained.

-

Purification by Column Chromatography: a. Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane) and pack it into a glass column (e.g., 5 cm diameter, 50 cm length). b. Dissolve a portion of the concentrated crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely, leaving the extract adsorbed onto the silica gel. d. Carefully load the silica gel with the adsorbed extract onto the top of the prepared column. e. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate). f. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). g. Combine the fractions containing maysin (identified by comparison with a standard, if available, or by subsequent analytical characterization). h. Evaporate the solvent from the combined fractions to obtain purified maysin.

Quantification of Maysin by High-Performance Liquid Chromatography (HPLC)

This section outlines a validated HPLC method for the quantification of maysin in corn silk extracts[11][12][13].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Start with 10% acetonitrile and increase linearly to 50% over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Step-by-Step Methodology:

-

Standard Preparation: a. Accurately weigh a known amount of purified maysin standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: a. Prepare a corn silk extract as described in the extraction protocol. b. Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: a. Inject the standard solutions into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of the maysin standards. c. Inject the prepared sample solution and record the peak area for maysin. d. Determine the concentration of maysin in the sample by interpolating its peak area on the calibration curve. e. Calculate the maysin content in the original corn silk extract (e.g., in mg/g of extract).

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure its reliability[6][13][14][15][16]. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

-

Accuracy: Determined by recovery studies, spiking a blank matrix with known concentrations of maysin.

-

Precision: Evaluated by analyzing replicate samples to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to exclusively measure maysin in the presence of other components in the extract.

Analytical Characterization Techniques

The structural elucidation and confirmation of purified maysin rely on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of maysin[1]. Fragmentation patterns in tandem MS (MS/MS) can provide structural information, such as the loss of the rhamnose moiety, resulting in a characteristic fragment[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of maysin, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule[11][17][18][19].

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of maysin in a solvent like methanol exhibits characteristic absorption maxima, which can be used for its detection and quantification[6].

Conclusion and Future Perspectives

Maysin stands out as a multifaceted flavonoid with a well-established role in plant defense and a burgeoning potential in human health. Its unique chemical structure underpins a range of biological activities that warrant further investigation for therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to extract, purify, and quantify maysin, facilitating further exploration of its pharmacological properties and potential for drug development. As our understanding of its mechanisms of action deepens, maysin may transition from a natural insecticide to a valuable component in the arsenal against various human diseases.

References

-

Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. PubMed. [Link]

-

The 1 H and 13 C-NMR spectroscopic data of 1−3. ResearchGate. [Link]

-

Radical Scavenging Activity and Cytotoxicity of Maysin(C-glycosylflavone) isolated from Silks of Zea mays L. KOREAN JOURNAL OF CROP SCIENCE - KoreaScience. [Link]

-

Maysin | C27H28O14 | CID 70698181 - PubChem. NIH. [Link]

- KR101201628B1 - Method for extracting of corn silk comprising high maysin content - Google P

-

Anti-Diabetic Potential of Methanol Extract of Cooked Corn Silk (Stigma Maydis) on Alloxan-Induced Diabetes in Albino Mice. ResearchGate. [Link]

-

Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. [Link]

-

The Effect of Ratio of Methanol and Concentration of Methanol in Corn Silk Extracts with Ultrasonic-assisted Extraction. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

13C and 1H NMR spectra (A,B), respectively) of quercetin. The proposed structure is shown in (C). ResearchGate. [Link]

-

Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

-

MAPK/ERK pathway - Wikipedia. [Link]

-

Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC. PubMed Central. [Link]

-

Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers. [Link]

-

HPLC Method Development and Validation: A Review - ijarsct. [Link]

-

Schematic representation of the ERK signaling pathway. ResearchGate. [Link]

-

shows the UV-Vis absorption spectrum of the major peak that exhibit a... | Download Scientific Diagram. ResearchGate. [Link]

-

Hplc method development and validation: an overview. SciSpace. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. GeneGlobe. [Link]

-

Phytochemical Analysis and Characterization of Corn Silk (Zea mays, G5417). CABI Digital Library. [Link]

-

Quantification of allantoin in various Zea mays L. hybrids by RP-HPLC with UV detection. ResearchGate. [Link]

-

Isolation and Structure Elucidation of the Bioactive Constituents of Corn Silk (Zea mays stigma) Obtained from Abakaliki in Ebon. [Link]

-

Sesamin induces cell cycle arrest and apoptosis through p38/C-Jun N-terminal kinase mitogen-activated protein kinase pathways in human colorectal cancer cells. PubMed. [Link]

-

Characterization of Corn Silk Extract Using HPLC/HRMS/MS Analyses and Bioinformatic Data Processing. NIH. [Link]

-

The Apoptosis Paradox in Cancer. MDPI. [Link]

-

Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

-

UV VIS spectrum of the CS-S sample extracted at 80 ℃ temperature after... ResearchGate. [Link]

-

A Physicochemical Study of the Antioxidant Activity of Corn Silk Extracts. MDPI. [Link]

-

Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts | Analytical Chemistry. ACS Publications. [Link]

-

Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. PubMed Central. [Link]

-

Erk Signaling Pathway. Creative Diagnostics. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

-

UV-Vis Spectrum of Simazine. SIELC Technologies. [Link]

-

Isolation of Plant Pigments by Column Chromatography (Procedure). Amrita Virtual Lab. [Link]

-

CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. [Link]

-

Phytochemical Analysis and Characterization of Corn Silk (Zea mays, G5417). [Link]

-

Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. Records of Natural Products-SI. [Link]

-

UV-Visible Spectroscopy. MSU chemistry. [Link]

-

The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

-

Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

-

Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. NIH. [Link]

-

By compound. [Link]

Sources

- 1. High maysin corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. KR101201628B1 - Method for extracting of corn silk comprising high maysin content - Google Patents [patents.google.com]

- 8. Sesamin induces cell cycle arrest and apoptosis through p38/C-Jun N-terminal kinase mitogen-activated protein kinase pathways in human colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. iaajournals.org [iaajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. pharmtech.com [pharmtech.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Maysin and Its Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of maysin, a C-glycosyl flavone found predominantly in corn silk, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven insights into the experimental methodologies used to elucidate these activities. We will delve into the molecular mechanisms, comparative analyses, and potential therapeutic applications of these promising natural compounds.

Introduction to Maysin: A Flavonoid of Growing Interest

Maysin, a flavone C-glycoside derived from luteolin, has emerged from the realm of traditional medicine into the focus of modern scientific investigation.[1] Historically a component of herbal remedies, rigorous studies have now begun to uncover the molecular basis for its diverse biological effects. This guide will navigate the key bioactivities of maysin and its derivatives, including their immunomodulatory, anticancer, antioxidant, and neuroprotective properties, providing a comprehensive resource for researchers seeking to explore their therapeutic potential.

Immunomodulatory Effects: Orchestrating the Innate Immune Response

One of the most well-characterized biological activities of maysin is its ability to stimulate the innate immune system, particularly macrophages. This section will detail the signaling pathways activated by maysin and provide a foundational protocol for assessing its immunostimulatory potential.

Molecular Mechanism of Macrophage Activation

Maysin has been shown to activate macrophages, leading to the secretion of pro-inflammatory cytokines and the production of nitric oxide, key events in the early innate immune response.[2][3] This activation is not a random event but a finely tuned process involving several key signaling pathways. Maysin treatment of macrophage cell lines, such as RAW 246.7, has been demonstrated to trigger the phosphorylation of Akt and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK.[2][4] This upstream signaling cascade culminates in the activation and subsequent nuclear translocation of the transcription factor NF-κB.[2][4] Once in the nucleus, NF-κB orchestrates the transcription of genes encoding pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[2][4]

Experimental Protocol: Assessing Immunostimulatory Activity

To quantitatively assess the immunostimulatory effects of maysin, a combination of cell-based assays is employed. Here, we outline a general workflow.

2.2.1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 is a standard model.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction). After 24 hours, treat cells with varying concentrations of maysin (e.g., 1-100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide, LPS).

2.2.2. Measurement of TNF-α Production by ELISA:

This assay quantifies the amount of secreted TNF-α in the cell culture supernatant.

-

Sample Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA Procedure: Utilize a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions. Briefly:

-

Coat a 96-well plate with a capture antibody specific for mouse TNF-α.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Wash again and add a substrate that will be converted by the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α in the samples.

2.2.3. Western Blot Analysis of NF-κB Pathway Activation:

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a buffer that separates cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65. Use an antibody for a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B for nuclear extracts) to ensure equal protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The increase in phosphorylated proteins and the presence of p65 in the nuclear fraction indicate pathway activation.

Anticancer Properties: Inducing Apoptosis in Malignant Cells

Maysin has demonstrated cytotoxic effects against various human cancer cell lines, with a particularly detailed mechanism elucidated in prostate cancer.

Molecular Mechanism of Apoptosis Induction

In androgen-independent human prostate cancer cells (PC-3), maysin induces apoptosis through a mitochondria-dependent pathway.[2][5][6] Treatment with maysin leads to a dose-dependent reduction in cell viability.[2] Mechanistically, maysin triggers the depolarization of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[2][6] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the precursor form of caspase-3 (pro-caspase-3).[2][6] Furthermore, maysin has been shown to inhibit the phosphorylation of Akt and ERK, two crucial kinases in signaling pathways that promote cancer cell survival and proliferation.[2][6] The culmination of these events is the fragmentation of DNA and apoptotic cell death.[2]

Experimental Protocol: Assessing Anticancer Activity

3.2.1. Cell Viability Assessment using MTT Assay:

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, A549, SK-OV-3, HCT-15) in a 96-well plate at a predetermined optimal density.[7] Allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of maysin for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8][9][10]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][11]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

3.2.2. Apoptosis Detection by Annexin V-FITC/PI Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with maysin as described above. Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antioxidant and Neuroprotective Roles

Maysin also exhibits significant antioxidant properties, which likely contribute to its neuroprotective effects.

Antioxidant Mechanism

Maysin's antioxidant activity has been demonstrated through various in vitro assays. It shows potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, outperforming the well-known antioxidant rutin in some studies.[12][13] Maysin also exhibits a high capacity for inhibiting lipid peroxidation.[12][14] The antioxidant potential of flavonoids is often attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. However, glycosylation can impact this activity; in the case of maysin, its glycosidic moieties lead to a more moderate DPPH scavenging activity compared to its aglycone, luteolin.[13]

Neuroprotective Effects and a Potential Role in Neurodegenerative Disease Models

The antioxidant properties of maysin are closely linked to its neuroprotective effects. In human neuroblastoma SK-N-MC cells, maysin pretreatment has been shown to protect against oxidative stress-induced apoptotic cell death.[4][15] It achieves this by reducing intracellular reactive oxygen species (ROS) levels and upregulating the expression of antioxidant enzymes.[4]

Interestingly, a mixture of maysin and its derivatives, including luteolin, isoorientin, rhamnosylisoorientin, and derhamnosylmaysin, has shown promise in a mouse model of Alzheimer's disease.[1][16][17] This extract was found to reduce the burden of amyloid-beta plaques and fibrils in the hippocampus and cortex of transgenic mice.[1][16] The proposed mechanism involves the induction of a humoral immune response with a shift towards anti-inflammatory Th2 cytokines.[16]

Maysin Derivatives: Expanding the Bioactivity Profile

While much of the research has focused on maysin, its derivatives are also of significant interest. These derivatives often involve modifications to the glycosidic moieties attached to the luteolin backbone.

Known Derivatives and Their Activities

-

Luteolin, Isoorientin, Rhamnosylisoorientin, and Derhamnosylmaysin: As mentioned, this group of compounds found in centipedegrass extract has demonstrated neuroprotective effects in an Alzheimer's disease model.[1][16][17]

-

C-4''-Hydroxy Derivatives: Reduced derivatives of maysin and 3'-methoxymaysin have been isolated from corn silks, expanding the library of known maysin-related compounds.[18][19]

Synthesis of Maysin Derivatives

The chemical synthesis of maysin and its derivatives is complex due to the intricate stereochemistry of the glycosidic linkages. However, the synthesis of flavonoid derivatives, in general, is an active area of research to create novel compounds with enhanced bioactivity. A general approach to flavonoid derivative synthesis is not available in the provided search results.

Quantitative Data Summary

| Biological Activity | Assay | Cell Line/Model | Key Findings | Reference |

| Immunomodulatory | ELISA | RAW 264.7 | Maysin (100 µg/mL) increased TNF-α secretion 11.2-fold. | [2][3] |

| Western Blot | RAW 264.7 | Maysin (100 µg/mL) increased iNOS production 4.2-fold. | [2][3] | |

| Anticancer | MTT Assay | PC-3 | Maysin (200 µg/mL) reduced cell viability by 87%. | [2] |

| MTT Assay | SK-MEL-2 | ED50: 16.83 µg/mL | [7][13] | |

| MTT Assay | HCT-15 | ED50: 32.09 µg/mL | [7][13] | |

| Antioxidant | DPPH Scavenging | In vitro | Maysin had higher activity than rutin at 0.5 mg/mL. | [12][13] |

| NBT Reduction | In vitro | Maysin (0.1 mg/mL) showed 12.02% reduction activity. | [12][14] | |

| Neuroprotection | ELISA | Alzheimer's Mouse Model | Maysin-containing extract reduced soluble Aβ42 by ~70%. | [16] |

Future Directions and Conclusion

Maysin and its derivatives represent a compelling class of natural products with a broad spectrum of biological activities. The well-defined mechanisms of their immunomodulatory and anticancer effects, particularly the involvement of key signaling pathways like NF-κB, Akt, and MAPKs, provide a solid foundation for further drug development efforts. The neuroprotective potential of maysin derivatives in preclinical models of Alzheimer's disease is particularly exciting and warrants further investigation.

Future research should focus on the isolation and characterization of individual maysin derivatives to perform head-to-head comparisons of their bioactivities with the parent compound. The development of efficient synthetic routes to these derivatives will be crucial for enabling structure-activity relationship studies and optimizing their therapeutic properties. While no clinical trials involving maysin or its derivatives have been identified to date, the robust preclinical data, especially in the areas of cancer and neurodegeneration, suggest that these compounds hold significant promise for future clinical translation. This guide serves as a comprehensive starting point for researchers poised to unlock the full therapeutic potential of these remarkable flavonoids.

References

-

Lee, J., et al. (2015). Corn silk maysin induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway. Life Sciences, 119(1-2), 16-24. [Link]

-

Song, Y. H., et al. (2017). Maysin and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer's Mouse Model. PLoS One, 12(1), e0169509. [Link]

-

Choi, M. K., et al. (2014). Neuroprotective effects of corn silk maysin via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells. Environmental Toxicology and Pharmacology, 38(1), 291-299. [Link]

-

Song, Y. H., et al. (2017). Maysin and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer's Mouse Model. PLoS One, 12(1), e0169509. [Link]

-

Kim, J. T., et al. (2014). Comparison of the Antioxidant Activity of Maysin (C-Glycosylflavone) and Other Flavonoids. Asian Journal of Chemistry, 26(10), 2853-2856. [Link]

-

Lee, J., et al. (2015). Corn silk maysin induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway. Ovid. [Link]

-

Lee, J., et al. (2015). Corn silk maysin induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway. ResearchGate. [Link]

-

Choi, M. K., et al. (2014). Neuroprotective effects of corn silk maysin via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells. PubMed. [Link]

-

Choi, M. K., et al. (2014). Neuroprotective effects of corn silk maysin via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells. ResearchGate. [Link]

-

Kim, J. T., et al. (2014). Comparison of the Antioxidant Activity of Maysin (C-Glycosylflavone) and Other Flavonoids. Asian Journal of Chemistry, 26(10), 2853-2856. [Link]

-

Kim, S. L., et al. (2003). Radical Scavenging Activity and Cytotoxicity of Maysin(C-glycosylflavone) isolated from Silks of Zea mays L. Korean Journal of Crop Science, 48(4), 332-336. [Link]

-

Kim, J. T., et al. (2014). Comparison of the Antioxidant Activity of Maysin (C-Glycosylflavone) and Other Flavonoids. ResearchGate. [Link]

-

Bio-Rad. (n.d.). TNF-α (free) ELISA. [Link]

-

Kim, J. T., et al. (2014). Comparison of the Antioxidant Activity of Maysin. Amanote Research. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. [Link]

-

Kim, S. L., et al. (2003). Radical Scavenging Activity and Cytotoxicity of Maysin(C-glycosylflavone) isolated from Silks of Zea mays L. Korean Journal of Crop Science, 48(4), 332-336. [Link]

-

Lee, J., et al. (2014). Immunostimulating activity of maysin isolated from corn silk in murine RAW 264.7 macrophages. BMB Reports, 47(7), 382-387. [Link]

-

Grela, E., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]

-

Lee, J. Y., et al. (2018). Effects of flavonols on the activation of NF-κB signaling pathways in LPS-induced RAW264. 7 cells. Food and Chemical Toxicology, 119, 215-222. [Link]

-

Casas, M. I., et al. (2016). Pathway for maysin synthesis. The structures of the flavones discussed... ResearchGate. [Link]

-

Wang, X., et al. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Molecules, 23(3), 677. [Link]

-

Snook, M. E., et al. (1995). New C-4-hydroxy derivatives of maysin and 3'-methoxymaysin isolated from corn silks (Zea mays). Journal of Agricultural and Food Chemistry, 43(10), 2740-2745. [Link]

-

Snook, M. E., et al. (1995). New C-4''-Hydroxy Derivatives of Maysin and 3'-Methoxymaysin Isolated from Corn Silks (Zea mays). Journal of Agricultural and Food Chemistry, 43(10), 2740-2745. [Link]

-

Zhang, Y., et al. (2020). Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. [Link]

-

Zhang, L., et al. (2018). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Pharmacological Research, 130, 121-129. [Link]

-

Maina, M. B., et al. (2023). Moesin is an effector of tau-induced actin overstabilization, cell cycle activation, and neurotoxicity in Alzheimer's disease. eLife, 12, e81261. [Link]

-

Li, X., et al. (2021). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Foods, 10(4), 843. [Link]

-

Mocan, A., et al. (2018). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences, 19(3), 856. [Link]

-

Copp, B. R., et al. (2009). In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. Cancer Research, 69(10), 4219-4227. [Link]

-

D'Orazi, G., et al. (2020). Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... ResearchGate. [Link]

-

De Mello, R. A., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(10), 4247-4258. [Link]

-

Baxendale, I. R., et al. (2019). Synthesis of new derivatives of boehmeriasin A and their biological evaluation in liver cancer. European Journal of Medicinal Chemistry, 166, 343-356. [Link]

-

Al-Ostoot, F. H., et al. (2022). Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(11), 3505. [Link]

Sources

- 1. Maysin and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model | PLOS One [journals.plos.org]

- 2. Corn silk maysin induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective effects of corn silk maysin via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Radical Scavenging Activity and Cytotoxicity of Maysin(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Maysin and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Maysin and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New C-4-hydroxy derivatives of maysin and 3'-methoxymaysin isolated from corn silks (Zea mays) | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sourcing, Extraction, and Analysis of Maysin for Research Applications

Abstract

Maysin, a flavone C-glycoside, has garnered significant scientific interest due to its potent natural insecticidal properties and emerging therapeutic potential. Primarily biosynthesized in the silks of maize (Zea mays L.), this compound serves as a critical defense mechanism against pests like the corn earworm (Helicoverpa zea).[1][2][3] Beyond its agricultural relevance, recent studies have illuminated its bioactivities, including neuroprotective, immunomodulatory, and anti-obesity effects, making it a compelling molecule for drug development.[4][5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the biological origins and biosynthesis of maysin, detailed protocols for its extraction and purification, and robust analytical methods for its quantification. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and optimize these processes for their specific applications.

Biological Foundation: Natural Sources and Biosynthesis

Primary Natural Sources

The predominant and most commercially viable source of maysin is the silk of maize (Zea mays).[1][7] While also identified in other plants like Petrorhagia velutina, the concentration in corn silk is exceptionally high, where it can constitute up to 2% or more of the silk's dry weight in selectively bred varieties.[8][9] Within the maize plant, maysin is most abundant in the silks, the female flowers that emerge from the top of the ear.[1][9] Its primary biological function is to protect the developing kernels by deterring insect larvae. The mechanism of its insecticidal action involves binding to essential amino acids in the insect's gut, which disrupts nutrient absorption and effectively leads to starvation.[1]

Genetic and Environmental Determinants of Maysin Content

The yield of maysin is not uniform across all maize cultivars; it is a genetically controlled trait influenced by multiple loci.[2][10]

-

Genetic Control: Quantitative Trait Locus (QTL) analysis has identified several key genes that regulate maysin production. The Pericarp Color1 (p1) gene, an R2R3-MYB transcription factor, is a master regulator, controlling the expression of downstream structural genes essential for the flavonoid pathway.[2] Allelic variations in p1 and other loci like colorless2 (c2) and white pollen1 (whp1) are directly correlated with the final concentration of maysin in the silks.[2]

-

Harvest Timing: The developmental stage of the corn silk is a critical factor. Maysin concentration peaks during a specific window of silk development. A patented method for high-yield extraction specifies harvesting the silks between 7 and 15 days after their initial emergence for optimal maysin content.[11]

-

Environmental Stress: Abiotic factors can also modulate maysin biosynthesis. For instance, exposure to UV-B radiation has been shown to induce the accumulation of maysin and its precursors in maize leaves, suggesting its role in photoprotection.[9]

The Maysin Biosynthetic Pathway

Maysin is a product of the well-characterized flavonoid biosynthetic pathway. The process begins with the synthesis of flavanones, which are then converted to flavones. The final, unique steps involve C-glycosylation and further sugar modifications. The pathway is regulated by the p1 gene, which activates the transcription of key enzymes that complete the synthesis.

The key enzymatic steps leading from the precursor isoorientin to maysin are:

-

Rhamnosylation: The enzyme rhamnosyl transferase (encoded by the Sm2 gene, UGT91L1) transfers a rhamnose group to isoorientin.[3][12]

-

Dehydration: A UDP-rhamnose synthase (encoded by the Sm1 gene, RHS1) subsequently modifies the glucose moiety to form the final maysin structure.[3][12]

Protocol: Preparative Chromatographic Purification

Crude extracts contain a complex mixture of phytochemicals. Isolating maysin to a high degree of purity (>95%) for pharmacological or analytical use requires chromatographic separation. Preparative reverse-phase chromatography is the method of choice. [6] Rationale: This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase (typically a water/methanol or water/acetonitrile gradient). Polar compounds elute first, while more nonpolar compounds (like flavonoids) are retained longer. By carefully controlling the solvent gradient, compounds with subtle differences in polarity, such as different flavonoid glycosides, can be resolved and isolated.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the dried crude extract in a minimal volume of the initial mobile phase (e.g., 10% methanol in water). Filter through a 0.45 µm syringe filter to remove any particulates that could clog the column.

-

Column Equilibration: Equilibrate a preparative C18 column with the starting mobile phase until a stable baseline is achieved on the detector (e.g., UV at 350 nm).

-

Injection: Load the prepared sample onto the column.

-

Elution & Fractionation: Begin the elution using a linear gradient. A typical gradient might be from 10% methanol to 70% methanol over 60 minutes. Collect fractions of a fixed volume (e.g., 10 mL) throughout the run using an automated fraction collector.

-

Analysis of Fractions: Analyze each fraction (or pooled fractions) by analytical HPLC (see Section 3.1) to identify those containing pure maysin.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified, solid maysin.

Analytical Quantification and Characterization

Accurate and precise quantification of maysin is essential for standardizing extracts, determining yields, and conducting dose-response studies.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV-Vis detection is the standard for maysin quantification due to its high specificity, sensitivity, and reproducibility. [13][14] Rationale: Reverse-phase HPLC provides excellent separation of maysin from structurally similar flavonoids that may be present in the extract. [15]The chromophore in the flavone structure of maysin exhibits a strong, characteristic UV absorbance maximum around 345-352 nm, allowing for selective detection with minimal interference from other compound classes. [16]Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified maysin reference standard.

Typical HPLC-UV Protocol:

-

Instrument: HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).

-

Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (to improve peak shape).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A linear gradient from ~20% B to 80% B over 25-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Quantification: External standard calibration curve (typically 1-100 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and structural confirmation, LC-MS is indispensable. It provides molecular weight information that confirms the identity of the HPLC peak corresponding to maysin.

Rationale: After separation by LC, the analyte is ionized (typically by Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. Maysin has a molecular weight of 576.5 g/mol . [8]In positive ion mode ESI-MS, it is typically detected as the protonated molecule [M+H]⁺ at m/z 577. [7][17]Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information, such as the loss of the rhamnose sugar moiety (a loss of 146 Da). [7]

Comparative Overview of Analytical Methods

| Method | Principle | Specificity | Sensitivity | Primary Application |

| HPLC-UV/DAD | Chromatographic separation followed by UV absorbance detection. | High | High (ng level) | Routine quantification, purity assessment. |

| LC-MS | Chromatographic separation followed by mass-to-charge ratio detection. | Very High | Very High (pg level) | Compound identification, structural confirmation, metabolite analysis. |

| UV-Vis Spec. | Measurement of UV absorbance of a solution at a specific wavelength. | Low | Moderate | Preliminary screening of crude extracts; not for precise quantification. |

Stability and Handling Considerations

Like many polyphenolic compounds, maysin is susceptible to degradation under certain conditions. While specific degradation pathway studies for maysin are limited, general principles for flavonoid stability should be applied.

-

pH Sensitivity: Flavonoids can undergo structural changes at extreme pH values. It is advisable to work with extracts and solutions near neutral pH unless a specific protocol requires acidic or basic conditions.

-

Thermal Stability: While stable during controlled reflux extraction, prolonged exposure to high temperatures can lead to degradation. Store purified maysin and concentrated extracts at low temperatures. [18]* Oxidative and Photodegradation: Exposure to oxygen and UV light can catalyze the degradation of flavonoids.

-

Recommended Storage: For long-term storage, purified solid maysin should be kept in an airtight container, protected from light (e.g., in an amber vial), and stored at -20°C or below. Solutions should be freshly prepared or stored frozen for short periods.

Conclusion

Maysin stands out as a high-value natural product with significant potential in both agriculture and medicine. This guide has detailed its primary natural source, corn silk, and the genetic and environmental factors that govern its production. By providing validated, step-by-step protocols for extraction, purification, and analysis, we aim to equip researchers with the technical knowledge necessary to reliably isolate and quantify this compound. The presented methodologies, from optimized reflux extraction to preparative HPLC and robust analytical quantification, are grounded in established scientific principles, ensuring a trustworthy and reproducible approach for advancing research into the promising applications of maysin.

References

-

MAYSIN: a Natural Insecticide From Corn Silk. (n.d.). AgResearch Magazine - USDA. [Link]

-

Maysin | C27H28O14. (n.d.). PubChem - NIH. [Link]

-

Casas, M. I., et al. (2016). Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal Maysin Biosynthesis. The Plant Cell | Oxford Academic. [Link]

-

Pathway for maysin synthesis. The structures of the flavones discussed... (n.d.). ResearchGate. [Link]

-

Szendrei, Z., et al. (2007). Quantitative trait loci for maysin synthesis in maize (Zea mays L.) lines selected for high silk... PubMed. [Link]

-

Block, A. K., et al. (2019). Pesticides on the Inside: Exploiting the Natural Chemical Defenses of Maize against Insect and Microbial Pests. ACS Publications. [Link]

-

Neuroprotective effects of corn silk maysin via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells. (2014). ResearchGate. [Link]

-

Kim, S. L., et al. (n.d.). Radical Scavenging Activity and Cytotoxicity of Maysin(C-glycosylflavone) isolated from Silks of Zea mays L. KoreaScience. [Link]

-

Casas, M. I., et al. (2016). Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal Maysin Biosynthesis. PubMed. [Link]

-

Maysin. (n.d.). Immunomart. [Link]

-

Lee, E. Y., et al. (2016). High maysin corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets. PMC - NIH. [Link]

-

Lee, J. S., et al. (2014). Immunostimulating activity of maysin isolated from corn silk in murine RAW 264.7 macrophages. PubMed. [Link]

-

Pesticides on the Inside: Exploiting the Natural Chemical Defenses of Maize against Insect and Microbial Pests. (2019). ResearchGate. [Link]

-

Isolation and Identification of Flavonoids from Corn Silk. (2009). ResearchGate. [Link]

- Method for extracting of corn silk comprising high maysin content. (2012).

-

Recurrent selection for maysin, a compound in maize silks, antibiotic to earworm. (2001). ResearchGate. [Link]

-

Makhlouf, A., et al. (2022). Phytochemical Analysis and Characterization of Corn Silk (Zea mays, G5417). MDPI. [Link]

-

Olmstead, D. L., et al. (2021). Combining Ability of Husk Extension, Maysin Content, and Corn Earworm Resistance in... ASHS Journals. [Link]

-

Inheritance of Maysin Content in Silks of Maize Inbreds Resistant to the Corn Earworm. (1992). ResearchGate. [Link]

-

Amoah, I., et al. (2024). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds. MDPI. [Link]

-

Amoah, I., et al. (2024). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds. PubMed. [Link]

-

Welcker, M., et al. (2022). Stabilization or degradation? A long-standing Myc model amended. Fred Hutch. [Link]

-

García-Lara, S., et al. (2022). Maize Flavonoid Biosynthesis, Regulation, and Human Health Relevance: A Review. MDPI. [Link]

-

A Physicochemical Study of the Antioxidant Activity of Corn Silk Extracts. (2023). PMC - NIH. [Link]

-

Bryła, M., et al. (2020). Effects of pH and Temperature on the Stability of Fumonisins in Maize Products. MDPI. [Link]

Sources

- 1. USDA ARS Online Magazine Vol. 45, No. 6 [agresearchmag.ars.usda.gov]

- 2. Quantitative trait loci for maysin synthesis in maize (Zea mays L.) lines selected for high silk maysin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal Maysin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]